REACTION_CXSMILES
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[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][C:12]=3[F:20])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>C(OCC)(=O)C.[Pd]>[NH2:17][C:14]1[CH:15]=[CH:16][C:11]([N:8]2[CH2:9][CH2:10][C:5]3([O:1][CH2:2][CH2:3][O:4]3)[CH2:6][CH2:7]2)=[C:12]([F:20])[CH:13]=1
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Name
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|
Quantity
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24.48 g
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Type
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reactant
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Smiles
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O1CCOC12CCN(CC2)C2=C(C=C(C=C2)[N+](=O)[O-])F
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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5 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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After filtration
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Type
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CUSTOM
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Details
|
through celite and evaporation
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Name
|
|
Type
|
product
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Smiles
|
NC=1C=CC(=C(C1)F)N1CCC2(OCCO2)CC1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |